molecular formula C8H7N B1227618 2-Ethynylaniline CAS No. 52670-38-9

2-Ethynylaniline

Cat. No. B1227618
M. Wt: 117.15 g/mol
InChI Key: ALQPJHSFIXARGX-UHFFFAOYSA-N
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Patent
US07473786B1

Procedure details

The N-acetyl-2-ethynylaniline was prepared from 2-iodoacetanilide by Sonogashira coupling and using the same method as the synthesis of 2-ethynyl aniline. Afforded light brown solid 45% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
45%

Identifiers

REACTION_CXSMILES
I[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[C:12](C1C=CC=CC=1N)#[CH:13]>>[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]#[CH:13])(=[O:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC(=O)NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=CC=C1)C#C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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